N-Acetyl-L-alanine methylamide
Overview
Description
AMAA: (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a compound known for its role as a specific agonist for the AMPA receptor, mimicking the effects of the neurotransmitter glutamate . This compound is significant in neuroscience research due to its ability to generate fast excitatory postsynaptic potentials (EPSP) and its involvement in various glutamatergic ion channels in the central nervous system .
Preparation Methods
The synthesis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid involves several steps. Industrial production methods often involve the use of electrosynthesis, which is a greener and more sustainable approach .
Chemical Reactions Analysis
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid involves its interaction with the AMPA receptor. Upon binding to the receptor, it mimics the effects of glutamate, leading to the activation of the receptor and the generation of fast excitatory postsynaptic potentials (EPSP) . This activation allows the passage of cations like sodium (Na+) and potassium (K+), which are crucial for synaptic transmission and neuronal communication .
Comparison with Similar Compounds
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid is often compared with other glutamatergic agonists such as kainic acid and N-methyl-D-aspartic acid (NMDA) . While all these compounds interact with glutamate receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid is unique in its specific activation of the AMPA receptor, leading to distinct physiological effects . Similar compounds include:
Kainic acid: A potent agonist for kainate receptors.
N-methyl-D-aspartic acid (NMDA): A specific agonist for NMDA receptors.
This uniqueness makes α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid a valuable tool in neuroscience research for studying the specific functions of AMPA receptors.
Properties
IUPAC Name |
2-acetamido-N-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVPWSUVMHJLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945395 | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34276-27-2, 19701-83-8, 22715-68-0 | |
Record name | 2-(Acetylamino)-N-methylpropanamide (DL) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034276272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionamide, L- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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